2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine
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Overview
Description
2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a benzoxazole moiety. Benzoxazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine typically involves the condensation of 4-tert-butylaniline with salicylaldehyde, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out under acidic or basic conditions, with common reagents including acetic acid or sodium hydroxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired benzoxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of advanced purification techniques such as recrystallization or chromatography. Additionally, industrial methods may incorporate continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Nucleophilic Substitution: The benzoxazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl ring may yield nitro derivatives, while oxidation can produce quinones or other oxidized species.
Scientific Research Applications
2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The benzoxazole moiety is known to engage in hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity. Additionally, the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: Lacks the tert-butyl group, resulting in different physicochemical properties and biological activities.
2-(4-Methylphenyl)-1,3-benzoxazole: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.
2-(4-Chlorophenyl)-1,3-benzoxazole: The presence of a chlorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-1,3-benzoxazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-17(2,3)12-6-4-11(5-7-12)16-19-14-9-8-13(18)10-15(14)20-16/h4-10H,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONRONRWLQVFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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